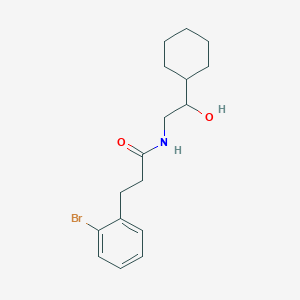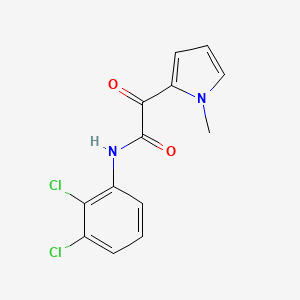
N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, also known as N-(2,3-dichlorophenyl)-2-pyrrol-2-ylacetamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of a number of biologically active compounds, such as the antifungal agent fluconazole. In addition, it has been used in the synthesis of other compounds, such as the anti-inflammatory agent ketorolac and the anti-cancer agent doxorubicin.
Scientific Research Applications
Synthesis and Structural Analysis
- Conformational and Structural Analysis : Compounds similar to N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide have been synthesized and analyzed for their conformational behaviors using computer modeling and spectroscopic methods. This includes studies of their internal rotations and conformational stability in different solvents (Kataev et al., 2021).
Biological and Pharmacological Applications
Anticonvulsant Activity Studies : Research has been conducted on derivatives of similar compounds for their anticonvulsant activities. These studies involve the synthesis of these compounds, structural verification, and evaluation of their efficacy in seizure models in mice (El Kayal et al., 2022).
Cytotoxic Activity Against Cancer Cell Lines : Related compounds have been synthesized and tested for their cytotoxic activity against various cancer cell lines. This includes studying their potential as anti-mitotic agents and evaluating their toxicity profiles (Moghadam & Amini, 2018).
Antimicrobial and Anticancer Agent Synthesis : There's research on the synthesis of compounds that incorporate similar structures, focusing on their potential as antimicrobial and anticancer agents. This includes molecular docking studies to predict their effectiveness (Katariya et al., 2021).
Molecular Interaction Studies
- Molecular Docking and Interaction Analysis : Studies have been conducted on the molecular interaction of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor. This includes conformational analysis and 3D-quantitative structure-activity relationship models (Shim et al., 2002).
Chemical and Spectroscopic Analysis
Spectroscopic and Quantum Mechanical Studies : Related compounds have been the subject of spectroscopic and quantum mechanical studies, focusing on their electronic properties and potential applications in areas like photovoltaic efficiency modeling (Mary et al., 2020).
NMR Spectral Studies : N-(j, k-Dichlorophenyl)-acetamides and substituted acetamides, closely related to the target compound, have been synthesized and analyzed through 1H and 13C NMR spectroscopy, providing insights into their structural and chemical properties (Gowda & Gowda, 2007).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-7-3-6-10(17)12(18)13(19)16-9-5-2-4-8(14)11(9)15/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAGRASMJECQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)
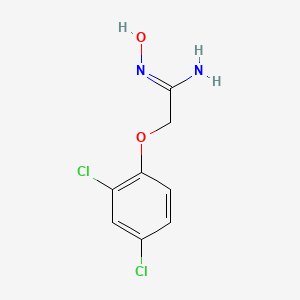


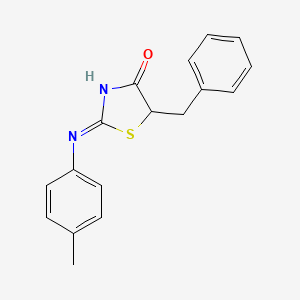
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
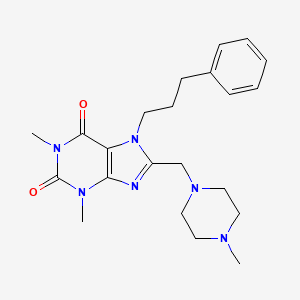
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
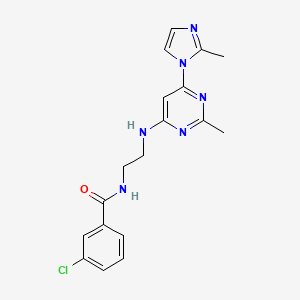
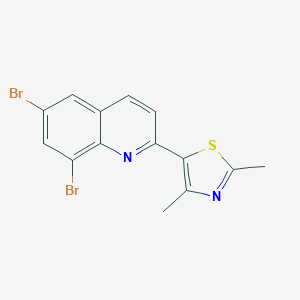
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)
